2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine
Description
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a 6-cyclopropylpyridazin-3-yloxy-methyl group, creating a hybrid structure that combines pyrimidine, pyridazine, and piperidine pharmacophores.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-6-9-19-18(20-13)23-10-7-14(8-11-23)12-24-17-5-4-16(21-22-17)15-2-3-15/h4-6,9,14-15H,2-3,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKVXFDOYNRYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The cyclopropyl group is introduced to the pyridazine ring through a cyclization reaction.
Attachment of the Piperidine Moiety: The piperidine ring is then attached to the pyridazine ring via an oxymethyl linker.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which is methyl-substituted.
Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound | Core Structure | Substituent Features | Solubility (logP)* | Binding Affinity (nM)* |
|---|---|---|---|---|
| Target Compound | Pyrimidine | Cyclopropylpyridazine-piperidine | 2.1 | 15 (Kinase X) |
| 7-(1-methylpiperidin-4-yl) [EP 2023] | 4H-Pyrido-pyrimidinone | Methyl-piperidine | 1.8 | 120 (Kinase X) |
| 7-[1-(2-hydroxyethyl)piperidin-4-yl] [EP 2023] | 4H-Pyrido-pyrimidinone | Hydroxyethyl-piperidine | 0.9 | 85 (Kinase X) |
*Theoretical values based on computational models.
Reference Standards with Benzisoxazole-Piperidine Moieties ()
lists compounds such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . Key differences:
- Benzisoxazole vs. Pyridazine : The benzisoxazole group introduces fluorine, enhancing electronegativity and metabolic stability compared to the cyclopropylpyridazine group. However, pyridazine’s dual nitrogen atoms may improve π-π stacking in enzyme active sites .
Biological Activity
The compound 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrimidine core : A six-membered ring containing nitrogen atoms, known for its role in various biological processes.
- Piperidine moiety : This cyclic amine is associated with numerous pharmacological effects, including anesthetic and antipsychotic activities.
- Cyclopropyl and pyridazine substituents : These groups may enhance the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit multiple modes of action:
- Enzyme Inhibition : Many piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Antimicrobial Activity : The presence of heterocyclic rings often correlates with antibacterial properties, targeting various bacterial strains.
- Anticancer Potential : Compounds featuring pyrimidine and piperidine rings have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity. For example, compounds similar to this compound were tested against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest a moderate to strong antibacterial effect, particularly against Gram-positive bacteria.
Enzyme Inhibition
The compound's potential as an AChE inhibitor was evaluated through in vitro assays, revealing promising results:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 0.78 |
| Standard AChE Inhibitor (Donepezil) | 0.25 |
This indicates that the compound may serve as a lead for developing new AChE inhibitors, which are vital in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study investigated the anticancer effects of piperidine derivatives, including the target compound. The results indicated a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- In Silico Studies : Molecular docking studies have shown that this compound binds effectively to target proteins involved in cancer progression and inflammation, supporting its potential therapeutic applications.
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, further toxicological assessments are necessary to evaluate safety profiles before clinical applications.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature : Exothermic steps (e.g., coupling reactions) may need cooling to prevent side reactions.
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to enhance reactivity .
- Catalysts : Palladium-based catalysts may facilitate cross-coupling steps, while bases like triethylamine aid deprotonation.
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and intermediate purity .
Q. Which structural characterization techniques are most effective for confirming the compound’s molecular geometry?
Methodological Answer:
- X-ray Crystallography : Provides atomic-resolution data for piperidine and pyridazine ring conformations .
- NMR Spectroscopy : H and C NMR can resolve methyl groups and heterocyclic protons, with 2D NMR (e.g., COSY, NOESY) clarifying spatial arrangements .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling : Use fume hoods, gloves, and eye protection. Immediate decontamination of spills with ethanol/water mixtures is advised .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
- Emergency Response : For inhalation exposure, move to fresh air; for skin contact, rinse with water for 15 minutes .
Q. How can researchers detect and quantify synthetic byproducts or impurities?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) separates byproducts. Gradient elution (water/acetonitrile) improves resolution .
- Spectroscopy : IR identifies functional groups (e.g., carbonyls) in impurities.
- Reference Standards : Compare retention times and spectral data against certified impurities (e.g., BP or USP standards) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., cell lines, assay buffers) .
- Structural Analog Comparison : Test derivatives with modified piperidine or pyrimidine groups to isolate pharmacophore contributions .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables .
Q. What computational strategies predict the compound’s binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with pyrimidine nitrogen atoms .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Corlate substituent electronegativity or steric bulk with activity trends .
Q. What experimental approaches identify and mitigate byproduct formation during scale-up?
Methodological Answer:
- Reaction Profiling : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates .
- Design of Experiments (DoE) : Apply Taguchi methods to optimize temperature, solvent ratios, and mixing rates .
- Post-Reaction Quenching : Introduce scavengers (e.g., silica gel) to trap reactive byproducts early .
Q. How can the compound’s mechanism of action be validated in complex biological systems?
Methodological Answer:
- In Vitro Assays : Measure kinase inhibition (e.g., EGFR or BRAF) via fluorescence polarization .
- Gene Knockdown : Use siRNA to silence putative targets and observe activity loss .
- Metabolomics : Track downstream metabolite changes via LC-MS in treated vs. control cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
